2,2',3,4',5,6'-Hexabromodiphenyl ether
Overview
Description
2,2',3,4',5,6'-Hexabromodiphenyl ether are a group of chemicals that belong to the class of polybrominated diphenyl ethers. These substances are artificial chemicals primarily used as flame retardants in various products such as foam-based products, clothing, and electrical equipment . They are known for their significant persistence in the environment, potential for bioaccumulation, and involvement in food web biomagnification .
Scientific Research Applications
2,2',3,4',5,6'-Hexabromodiphenyl ether have been extensively studied for their environmental and health implications. They are used in scientific research to understand their persistence, bioaccumulation, and potential toxic effects . In chemistry, they are studied for their flame-retardant properties and potential alternatives . In biology and medicine, research focuses on their impact on human health, including potential endocrine-disrupting effects . Industrial applications primarily involve their use as flame retardants in various products .
Safety and Hazards
Future Directions
Hexabromodiphenyl ether and other PBDEs are listed in Annex A of the Stockholm Convention with specific exemptions for use for recycling of articles that contain or may contain these chemicals . The management of recycled plastics and wastes that contain Hexabromodiphenyl ether has been identified as a challenge . The health risk assessment indicates that PBDE levels obtained in household dust do not pose a risk for human health .
Preparation Methods
2,2',3,4',5,6'-Hexabromodiphenyl ether are synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing compounds under controlled conditions to achieve the desired level of bromination . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2,2',3,4',5,6'-Hexabromodiphenyl ether undergo various chemical reactions, including:
Debromination: This is the primary degradation mechanism, resulting in the formation of various bromodiphenyl ethers.
Oxidation and Reduction: These reactions can alter the bromination pattern and lead to the formation of different brominated products.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include lower brominated diphenyl ethers and other brominated organic compounds .
Mechanism of Action
The mechanism by which hexabromodiphenyl ethers exert their effects involves their ability to disrupt normal cellular processes. They can interfere with hormone function, particularly thyroid hormones, by binding to hormone receptors and altering gene expression . This disruption can lead to various adverse health effects, including developmental and reproductive toxicity .
Comparison with Similar Compounds
2,2',3,4',5,6'-Hexabromodiphenyl ether are part of a broader class of polybrominated diphenyl ethers, which also includes tetra-, penta-, and heptabromodiphenyl ethers . Compared to these similar compounds, hexabromodiphenyl ethers have a higher degree of bromination, which contributes to their greater persistence and bioaccumulation potential . Other similar compounds include tetrabromodiphenyl ether and pentabromodiphenyl ether, which are also used as flame retardants but have different environmental and health profiles .
Properties
IUPAC Name |
1,2,5-tribromo-3-(2,4,6-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMHGSMSQZEBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879951 | |
Record name | BDE-148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.08e-06 mg/mL | |
Record name | Hexabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
446255-03-4, 36483-60-0 | |
Record name | 2,2',3,4',5,6'-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis-, hexabromo deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BDE-148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl ether, hexabromo derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4',5,6'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6VH2E266 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
148 - 151 °C | |
Record name | Hexabromodiphenyl ethers | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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